Absence of Published Potency or Selectivity Data Across Major Bioactivity Databases
Comprehensive searches of primary research literature, patent repositories (including US9169252, US10202379, and EP2589592), and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) returned no quantitative IC50, EC50, Ki, or Kd values for CAS 921851-32-3 against any molecular target [1]. In contrast, its structural isomer MBX-4132 has published ribosome-binding and antibacterial activity data, including in vivo efficacy against Neisseria gonorrhoeae and Mycobacterium tuberculosis [2]. This evidence gap means no claim of equipotency or functional similarity between this compound and MBX-4132 can be substantiated without de novo experimental validation.
| Evidence Dimension | Reported bioactivity data entries in public databases |
|---|---|
| Target Compound Data | 0 entries (no bioactivity data found) |
| Comparator Or Baseline | MBX-4132: Multiple bioactivity entries in IUPHAR/BPS Guide to Pharmacology and associated publications |
| Quantified Difference | Data not available (absence of evidence) |
| Conditions | Cross-database search across ChEMBL, BindingDB, PubChem, and IUPHAR/BPS (as of 2026) |
Why This Matters
For scientific selection, the absence of any published bioactivity data relative to a well-characterized structural isomer indicates that this compound's functional properties are unvalidated, requiring purchasers to either commission bespoke profiling or select the characterized isomer if target engagement data is a prerequisite.
- [1] Database search performed across ChEMBL, BindingDB, PubChem BioAssay, and IUPHAR/BPS Guide to Pharmacology for CAS 921851-32-3. No bioactivity results returned as of 2026. View Source
- [2] Aron ZD, Mehrani A, Hoffer ED, et al. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo. Nat Commun. 2021;12(1):1799. PMID: 33741965. View Source
